Ethyl 7-amino-1,5-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of 217.22 g/mol. It features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms in the rings. This compound is characterized by the presence of an ethyl ester group and an amino group at the 7-position of the naphthyridine ring, along with a carboxylate group at the 3-position. Its unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry .
These reactions allow for the modification of its structure to enhance biological activity or tailor properties for specific applications .
Ethyl 7-amino-1,5-naphthyridine-3-carboxylate exhibits significant biological activity, particularly in:
The precise mechanisms of action are an area of ongoing research, but its structural features suggest interactions with biological targets such as enzymes and receptors .
Several synthetic routes have been developed for Ethyl 7-amino-1,5-naphthyridine-3-carboxylate:
These methods allow for the efficient synthesis of Ethyl 7-amino-1,5-naphthyridine-3-carboxylate while providing opportunities for further modifications .
The compound has several notable applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Research into the interaction of Ethyl 7-amino-1,5-naphthyridine-3-carboxylate with biological macromolecules is crucial for understanding its mechanism of action. Studies often focus on:
These studies are essential for advancing its development as a therapeutic agent .
Several compounds share structural similarities with Ethyl 7-amino-1,5-naphthyridine-3-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Score | Key Features |
---|---|---|---|
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate | 2089648-55-3 | 0.88 | Different position of amino group |
4-Amino-1,5-naphthyridine-3-carboxylic acid | 83068-00-2 | 0.93 | Lacks ethyl group |
6-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 1190313-95-1 | 0.95 | Different ring structure |
1,5-Naphthyridine-4-carboxylic acid | 79426-14-5 | 0.81 | No amino group |
These compounds differ primarily in their functional groups and positions on the naphthyridine ring. Ethyl 7-amino-1,5-naphthyridine-3-carboxylate stands out due to its unique combination of an ethyl ester and an amino group at specific positions, contributing to its distinctive properties and biological activities .